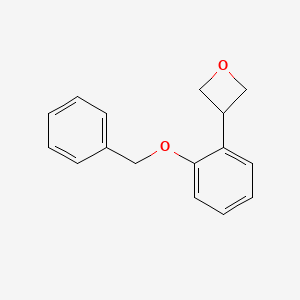

3-(2-(Benzyloxy)phenyl)oxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3-(2-phenylmethoxyphenyl)oxetane |

InChI |

InChI=1S/C16H16O2/c1-2-6-13(7-3-1)10-18-16-9-5-4-8-15(16)14-11-17-12-14/h1-9,14H,10-12H2 |

InChI Key |

INNTUFGCCWAKOK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2OCC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 2 Benzyloxy Phenyl Oxetane

Oxetane (B1205548) Ring Transformations

The inherent strain of the oxetane ring, with a ring strain energy of approximately 106 kJ/mol, is a primary driver for its reactivity. mdpi.com This strain facilitates various ring-opening and rearrangement reactions, providing access to a wide array of functionalized compounds.

Nucleophilic Ring-Opening Reactions: Regio- and Stereoselectivity

The reaction of oxetanes with nucleophiles is a fundamental transformation that proceeds via a ring-opening mechanism. The regioselectivity of this reaction—whether the nucleophile attacks the more or less substituted carbon of the oxetane ring—is influenced by steric and electronic factors, as well as the nature of the catalyst employed. beilstein-journals.orgresearchgate.net

In the case of 3-substituted oxetanes, nucleophilic attack can occur at either the C2 or C4 position. Generally, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. researchgate.net However, in the presence of a Lewis acid, the reaction can be directed to the more substituted carbon, proceeding through a more carbocationic intermediate. researchgate.net

A study on the ring-opening of 3-isopropyl-2-phenyl-3-oxetanol with various nucleophiles in the presence of BF3 as a Lewis acid demonstrated clean reaction at the less substituted C-4 position. researchgate.net This regioselectivity highlights the influence of the Lewis acid in activating the oxetane ring and directing the nucleophilic attack.

The stereochemistry of the ring-opening reaction is also a critical aspect. For instance, the desymmetrization of 3-phenyloxetane (B185876) using organolithium reagents in the presence of chiral ethers has been shown to produce chiral products. beilstein-journals.org Similarly, catalytic enantioselective intermolecular desymmetrization of 3-substituted oxetanes has been achieved using chiral phosphoric acid catalysts, yielding chiral mercapto alcohols with high stereoselectivity. acs.org

Table 1: Nucleophilic Ring-Opening Reactions of Oxetane Derivatives

| Oxetane Derivative | Nucleophile | Catalyst/Conditions | Product(s) | Regio/Stereoselectivity | Ref. |

| 3-Isopropyl-2-phenyl-3-oxetanol | Alkyl-, aryl-, alkynyl-, and alkenyllithium compounds; Deprotonated thiols | BF3 | 1,2-diols and related compounds | Attack at the less substituted C-4 position | researchgate.net |

| 3-Phenyloxetane | Organolithium reagents | Chiral ethers | Chiral alcohols | Enantioselective | beilstein-journals.org |

| 3-Phenyloxetane | 2(3H)-Benzothiazolethione | Chiral phosphoric acid | Chiral mercapto alcohol | Enantioselective | acs.org |

| 3-Benzyloxymethyl-3-methyloxetane | S-Phenyl thioacetate | 18-crown-6 potassium phenoxide complex | 3-Benzyloxy-2-methyl-2-phenylthiomethylpropyl acetate (B1210297) | - | oup.com |

Radical-Mediated Ring Opening Processes and Intermediate Generation

While polar, ionic mechanisms dominate oxetane ring-opening reactions, radical-based transformations have been less explored. researchgate.net However, recent studies have demonstrated the feasibility of radical-mediated ring opening of oxetanes. A novel method utilizing photoredox and zirconocene (B1252598) catalysis has been developed for the reductive opening of oxetanes. researchgate.net This protocol is significant because it proceeds via a homolytic cleavage of the C–O bond at the less-substituted carbon, leading to the formation of the more-substituted alcohol through what is proposed to be a less-stable radical intermediate. researchgate.net

In the case of 3-(benzyloxymethyl)oxetanes under these conditions, an interesting intramolecular reaction occurs. A 1,5-hydrogen atom transfer (HAT) from the benzylic position to the initially formed radical, followed by cyclization, leads to the formation of cyclic acetals. researchgate.net This highlights the influence of the benzyloxy substituent on the radical reaction pathway.

Ring Expansion and Rearrangement Reactions of Oxetane Derivatives

The strain within the oxetane ring also makes it susceptible to ring expansion and rearrangement reactions, providing pathways to larger oxygen-containing heterocycles. acs.orgsioc-journal.cn These transformations can be initiated by various reagents, including diazo compounds and metal catalysts. sioc-journal.cn

For example, the reaction of 2-phenyloxetane (B1633447) with methyl diazoacetate can lead to ring-expanded products. sioc-journal.cn Similarly, copper-catalyzed reactions of oxetanes with diazo compounds have been shown to yield both acs.orgdntb.gov.ua ring-expansion and dntb.gov.uaradtech.org insertion products, with the product ratio depending on the specific diazo substrate used. acs.org The formation of an oxonium ylide intermediate is considered crucial for these transformations. acs.org

Rearrangement reactions of oxetane derivatives can also be induced by Lewis acids. For instance, 2-anisyl substituted 3-oxetanols have been observed to undergo rearrangement to form hydroxy ketones. researchgate.net

Cationic Ring-Opening Polymerization Mechanisms (as a monomer)

Oxetanes, including derivatives like 3-(2-(benzyloxy)phenyl)oxetane, can function as monomers in cationic ring-opening polymerization (CROP). radtech.orgresearchgate.netaston.ac.uk The driving forces for this polymerization are the high ring strain energy and the basicity of the heterocyclic oxygen atom. radtech.org The basicity of the oxygen in oxetanes is higher than that in epoxides, which contributes to their reactivity in CROP. radtech.org

The mechanism of CROP of oxetanes typically involves initiation by a cationic species, propagation through nucleophilic attack of the monomer on the growing polymer chain, and termination steps. researchgate.netaston.ac.uk The propagation step proceeds via an SN2 attack of the nucleophilic oxygen of the monomer on the active chain end, which is a tertiary oxonium ion. researchgate.net

A characteristic feature of the polymerization of 3,3-disubstituted oxetanes is often an extended induction period. researchgate.net This has been attributed to the formation of a stable, long-lived tertiary oxonium ion intermediate. researchgate.net This stable intermediate requires more energy to undergo ring-opening, thus slowing down the initial polymerization rate. radtech.org Methods to overcome this induction period include carrying out the polymerization at higher temperatures or copolymerizing with more reactive monomers like epoxides. radtech.orgresearchgate.net

Reactions Involving the Benzyloxy Substituent

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis. Its selective removal, or deprotection, is a crucial step in many synthetic sequences.

Selective Cleavage and Deprotection Methodologies

The cleavage of benzyl (B1604629) ethers can be achieved under various conditions, with catalytic hydrogenation being a common method. organic-chemistry.org This reaction typically employs a palladium catalyst and a source of hydrogen, yielding the deprotected alcohol and toluene (B28343). organic-chemistry.org To avoid the reduction of other sensitive functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used. organic-chemistry.org

Acid-catalyzed cleavage is another option, though it is limited to substrates that are stable to strong acids. organic-chemistry.org Oxidative methods provide an alternative, where the benzyl ether is first oxidized to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org

More recently, milder and more selective methods for benzyl ether deprotection have been developed. A notable example is the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2). organic-chemistry.org This reagent allows for the efficient cleavage of benzyl ethers under mild conditions while tolerating a wide range of other functional groups, including silyl (B83357) ethers and esters. organic-chemistry.org Another modern approach involves organophotoredox catalysis, which enables the chemoselective deprotection of phenolic ethers, including benzyl ethers, in the presence of reduction-sensitive functional groups. chemrxiv.org This method proceeds through the photo-oxidation of the arene ring, leading to the selective cleavage of the C–O bond. chemrxiv.org

Functional Group Transformations of the Benzyl Ether Linkage

The benzyl ether linkage in this compound is a key functional group susceptible to cleavage through various chemical methods, most notably catalytic hydrogenolysis. This deprotection strategy is widely employed to unmask a phenol (B47542) group from its corresponding benzyl ether.

The most common method for debenzylation is catalytic hydrogenation, typically using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). researchgate.net This reaction is valued for its high efficiency, atom economy, and the ease of recycling the catalyst. researchgate.net The process involves the hydrogenolytic cleavage of the carbon-oxygen bond of the benzyl group, releasing toluene as a byproduct and yielding the corresponding phenol. While specific studies on this compound are not prevalent, data from analogous compounds, such as other benzyloxy-substituted oxetane derivatives, demonstrate the feasibility and typical conditions for this transformation. For instance, the deprotection of a benzyloxy group in a related 3-aryl-3-(4-(benzyloxy)phenyl)oxetane derivative was successfully carried out using Pd/C under a hydrogen atmosphere in an ethanol/acetonitrile solvent mixture, resulting in quantitative yields of the phenolic product. mdpi.com

Acid-catalyzed cleavage using reagents like aluminum chloride (AlCl₃) or triflic acid also represents an alternative for benzyl ether deprotection, although catalytic hydrogenation is often preferred for its milder conditions. researchgate.net

The table below summarizes typical conditions for the debenzylation of related compounds, which are analogous to the expected transformation for this compound.

| Catalyst | Reagents/Solvent | Temperature | Time | Yield | Reference |

| 20% Pd(OH)₂/C | H₂ (1 atm), EtOH | 60 °C | 24-48 h | Low (26%) for a hindered substrate | nih.gov |

| 20% Pd(OH)₂/C | H₂ (575 psi), EtOH/HCl | Room Temp. | 48 h | - | nih.gov |

| 10% Pd/C | H₂, EtOH/Acetonitrile | Room Temp. | - | Quantitative | mdpi.com |

| 10% Pd/C | H₂, Methanol/Dichloromethane (4:1 or 7:3) | 30 °C | - | - | researchgate.net |

Electrophilic and Nucleophilic Reactions of the Phenyl Moiety

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), with the reaction's regioselectivity being governed by the directing effects of its two substituents: the ortho-benzyloxy group and the meta-oxetanyl group.

The benzyloxy group (-OCH₂Ph) is an alkoxy group, which acts as a strong electron-donating group (EDG) through resonance. masterorganicchemistry.comsavemyexams.com EDGs activate the aromatic ring, making it more reactive towards electrophiles than benzene (B151609) itself, and direct incoming electrophiles to the ortho and para positions relative to the group. cognitoedu.orglibretexts.orgunizin.org In this molecule, the positions ortho and para to the benzyloxy group are C6 and C4, respectively.

The 3-oxetanyl group, being an alkyl-like substituent, is generally considered a weak electron-donating group via induction and is also an ortho-, para-director. masterorganicchemistry.comwikipedia.org However, its influence is subordinate to the powerful resonance effect of the benzyloxy group.

Therefore, the combined influence of these two groups will strongly favor electrophilic attack at the positions activated by the benzyloxy group. The potential sites for substitution are C4 (para to -OBn) and C6 (ortho to -OBn). Steric hindrance from the adjacent and bulky 3-oxetanyl substituent at C3 may reduce the reactivity of the C4 position, potentially favoring substitution at the C6 position.

No specific experimental studies on the electrophilic or nucleophilic aromatic substitution of this compound were identified in the reviewed literature. Consequently, the discussion remains based on established chemical principles. Nucleophilic aromatic substitution is not expected to occur under standard conditions, as the phenyl ring is not substituted with strong electron-withdrawing groups.

Elucidation of Reaction Mechanisms and Transient Intermediates

Understanding the reaction mechanisms involving this compound provides insight into its reactivity, particularly in acid-catalyzed reactions where the strained oxetane ring can open. Mechanistic studies on related 3-aryl oxetanes have revealed the involvement of key transient intermediates.

A significant mechanistic pathway for 3-aryl oxetanes involves Lewis acid-catalyzed rearrangement. acs.org A study utilizing a frustrated Lewis pair (FLP) composed of B(C₆F₅)₃ and a hydrosilane found that 3-aryl oxetanes undergo an unusual reductive rearrangement involving aryl migration. acs.orgacs.org The proposed mechanism proceeds through several transient species:

Oxonium Ion Formation : The reaction initiates with the activation of the oxetane oxygen by a highly Lewis acidic species (e.g., a silylium (B1239981) cation generated in situ), forming a transient oxonium ion (Intermediate B in the reference). acs.org

Ring Opening and Phenonium Ion Intermediate : The activated oxetane ring is opened by a nucleophile (e.g., a hydride from the boryl hydride anion). Subsequently, the neighboring aryl group can participate in an intramolecular nucleophilic attack. This neighboring group participation leads to the formation of a bridged, three-membered phenonium ion (Intermediate D in the reference) as a key transient intermediate. acs.orgoregonstate.edu The formation of such phenonium ions is a known phenomenon in reactions involving 2-phenethyl systems. oregonstate.edu

Aryl Migration and Product Formation : The unstable phenonium ion then undergoes ring-opening, which completes the migration of the aryl group. Subsequent reaction steps, such as reduction, lead to the final product. acs.org Deuterium labeling experiments have provided strong evidence for this mechanistic pathway, including the formation of the phenonium ion intermediate. acs.org

Another important mechanistic aspect in the broader chemistry of oxetanes relates to their synthesis via the Paternò-Büchi reaction. This photochemical [2+2] cycloaddition of a carbonyl compound and an alkene proceeds via diradical intermediates . organic-chemistry.orgnih.govrsc.org Depending on whether the reaction occurs from the singlet or triplet excited state of the carbonyl compound, singlet or triplet 1,4-diradicals are formed as transient species, which then cyclize to form the oxetane ring. nih.govrsc.org While this mechanism describes the formation rather than the reactivity of the oxetane, it highlights the role of radical intermediates in oxetane chemistry.

Advanced Spectroscopic and Structural Characterization of 3 2 Benzyloxy Phenyl Oxetane

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for shedding light on its fragmentation pathways under energetic conditions. In the case of 3-(2-(benzyloxy)phenyl)oxetane, HRMS analysis would likely reveal a series of characteristic fragment ions. The molecular ion peak would confirm the compound's elemental formula, C16H16O2.

Under electron ionization, the molecule is expected to undergo fragmentation through several key pathways. A primary fragmentation event would be the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl (B1604629) cation (C7H7+, m/z 91) and a 2-(oxetane-3-yl)phenolate radical cation. Another significant fragmentation pathway would involve the opening of the oxetane (B1205548) ring, which can proceed through various mechanisms, including cycloreversion to produce formaldehyde (B43269) (CH2O) and a substituted styrene (B11656) derivative. The presence of the phenyl and benzyl groups would also lead to characteristic aromatic ring fragmentations.

A plausible fragmentation pathway could also involve the loss of the entire benzyloxy group, resulting in a phenyl-substituted oxetane cation. Further fragmentation of the oxetane ring itself could lead to the loss of ethylene (B1197577) (C2H4) or other small neutral molecules. The precise fragmentation pattern and the relative abundances of the fragment ions would provide a detailed fingerprint of the molecule's structure.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural and Stereochemical Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural and stereochemical characterization of this compound in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

A combination of 2D NMR experiments is crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and for establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. For instance, it would show correlations between the protons on the oxetane ring, as well as between the protons within the phenyl and benzyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of the ¹³C chemical shifts based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for establishing the connectivity between the different structural fragments of the molecule, such as the linkage between the oxetane ring and the phenyl group, and between the phenyl group and the benzyloxy moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be critical for determining the relative stereochemistry of the substituents on the oxetane ring and for establishing the preferred conformation of the molecule in solution. For example, it could reveal through-space interactions between the protons of the benzyloxy group and the protons of the oxetane ring.

A detailed analysis of these 2D NMR spectra would provide a comprehensive picture of the molecule's covalent framework and its three-dimensional structure in solution.

Dynamic NMR for Conformational Analysis

The oxetane ring in this compound is not planar and can undergo ring-puckering, leading to different conformations. Additionally, rotation around the single bonds connecting the oxetane ring to the phenyl group and the phenyl group to the benzyloxy moiety can give rise to different rotamers. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these conformational dynamics.

At low temperatures, the conformational exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to broadening of the NMR signals and eventually coalescence into a single time-averaged spectrum. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational processes, such as the activation energy for ring-puckering or bond rotation.

Single-Crystal X-ray Diffraction for Solid-State Structure, Conformation, and Bond Metrics

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure: It would definitively establish the connectivity of the atoms and the relative stereochemistry of the substituents.

Precise bond lengths and angles: This data would provide insights into the bonding within the molecule and could reveal any unusual structural features.

Detailed conformational information: The solid-state conformation of the molecule, including the puckering of the oxetane ring and the torsion angles around the single bonds, would be determined with high precision.

Intermolecular interactions: The crystal packing would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonds, van der Waals forces, or π-stacking interactions, which govern the solid-state properties of the compound.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for validating the results obtained from computational modeling and other spectroscopic techniques.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for functional group analysis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule. These would include:

C-H stretching vibrations for the aromatic and aliphatic protons.

C=C stretching vibrations for the aromatic rings.

C-O-C stretching vibrations for the ether linkages of the oxetane ring and the benzyloxy group.

Characteristic out-of-plane bending vibrations for the substituted benzene (B151609) rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show characteristic bands for the various functional groups, but with different selection rules and intensities. For example, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Vibrational spectroscopy can also be used to monitor chemical reactions involving this compound. For example, the disappearance of the characteristic oxetane ring vibrations could be used to follow a ring-opening reaction.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry (if chiral synthesis is discussed)

If this compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD), can be used to determine its absolute stereochemistry.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for each enantiomer, it is possible to assign the absolute configuration (R or S) of the chiral center(s) in the molecule.

The chromophores in this compound, namely the phenyl and benzyl groups, would give rise to characteristic electronic transitions in the UV-Vis region, and the ECD spectrum would be determined by the spatial arrangement of these chromophores relative to the chiral oxetane ring.

Theoretical and Computational Studies of 3 2 Benzyloxy Phenyl Oxetane

Quantum Mechanical (QM) Calculations of Electronic Structure and Stability

The stability of the molecule can be inferred from its total electronic energy. A lower energy value suggests a more stable structure. For instance, in a related study on 2-(benzyloxy)-3-phenylquinoxaline, the stability was analyzed through its electronic properties. researchgate.net While direct QM data for 3-(2-(Benzyloxy)phenyl)oxetane is absent, it is expected that the presence of the bulky benzyloxy and phenyl groups would influence the planarity and strain of the oxetane (B1205548) ring, which in turn affects its electronic stability. The puckering of the oxetane ring is a known factor in its strain energy. utexas.edu

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for predicting molecular geometries and spectroscopic properties with a good balance of accuracy and computational cost. mdpi.com The B3LYP functional combined with a basis set like 6-311+G(d,p) is commonly used for such calculations. nih.gov

Spectroscopic Property Prediction: Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR Spectroscopy: The vibrational frequencies calculated from DFT can be correlated with experimental IR spectra to identify characteristic functional group vibrations. For this compound, key vibrational modes would include the C-O-C stretching of the oxetane ring and the ether linkage, as well as aromatic C-H and C=C stretching vibrations.

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C atoms can be calculated and compared to experimental data to confirm the structure. The chemical shifts of the protons on the oxetane ring would be particularly sensitive to the ring's conformation and the electronic effects of the substituents.

A hypothetical table of selected optimized geometrical parameters for this compound based on general knowledge of similar structures is presented below.

| Parameter | Predicted Value |

| Oxetane Ring Puckering Angle | ~10-20 degrees |

| C-O-C bond angle (oxetane) | ~90-95 degrees |

| Dihedral Angle (Phenyl-C3-C(benzyloxy)-O) | Variable, with multiple low-energy conformers |

Conformational Analysis and Molecular Dynamics (MD) Simulations

Conformational Analysis: Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. A systematic conformational analysis, often performed using molecular mechanics or DFT, is crucial to identify the most stable conformers and the energy barriers between them. nih.gov The rotation around the bond connecting the phenyl group to the oxetane ring and the bonds within the benzyloxy group would be the primary sources of conformational flexibility.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule over time at a given temperature. ksu.edu.sa For this compound, an MD simulation would reveal how the oxetane ring puckers and how the phenyl and benzyloxy groups move relative to each other. These simulations can also be used to study the molecule's interactions with a solvent, providing a more realistic picture of its behavior in solution. ksu.edu.sa The stability of different conformers and the transitions between them can be observed and quantified through MD trajectories.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model potential reaction pathways and identify the transition states involved. mdpi.com For this compound, a key reaction of interest would be the ring-opening of the strained oxetane ring, which can be catalyzed by acids or bases. chemrxiv.org

By calculating the potential energy surface for a proposed reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state provides valuable information about the mechanism of the reaction. For example, modeling the acid-catalyzed ring-opening would involve calculating the energetics of protonation of the oxetane oxygen, followed by nucleophilic attack and ring cleavage.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these frontier molecular orbitals (FMOs) provide insights into the molecule's reactivity. nih.gov

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and benzyloxy groups.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is often associated with the most electrophilic parts of the molecule. In this case, the LUMO might have significant contributions from the oxetane ring, particularly the carbon atoms bonded to the oxygen, making them susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity. nih.gov

A hypothetical table summarizing the predicted FMO properties is shown below.

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 to -5.5 | Phenyl and Benzyloxy rings |

| LUMO | -1.0 to 0.0 | Oxetane ring and C-O bonds |

| HOMO-LUMO Gap | 4.5 to 6.5 | - |

Investigation of Solvent Effects on Reaction Energetics and Mechanisms

The solvent can have a significant impact on reaction rates and mechanisms. ksu.edu.sa Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the energetics of reactants, products, and transition states.

For reactions involving this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy for reactions like ring-opening. The choice of solvent could therefore be a critical factor in controlling the outcome of a reaction.

Role of Substituents on Electronic Properties and Reactivity Profiles

The electronic properties and reactivity of this compound can be tuned by introducing different substituents on the phenyl or benzyloxy rings. boisestate.edunih.gov

Electron-donating groups (e.g., -OCH₃, -NH₂) would increase the electron density on the aromatic rings, making them more nucleophilic and potentially affecting the energy of the HOMO.

Electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the electron density, making the aromatic rings more electrophilic and lowering the energy of the LUMO. researchgate.netnih.gov

By systematically varying the substituents and calculating the resulting changes in electronic structure and reactivity descriptors (like the HOMO-LUMO gap and electrostatic potential), a quantitative structure-activity relationship (QSAR) could be developed. This would allow for the rational design of new molecules with desired properties.

A hypothetical table illustrating the predicted effect of substituents on the HOMO-LUMO gap is provided below.

| Substituent on Phenyl Ring | Substituent Type | Predicted HOMO-LUMO Gap (eV) |

| -H (unsubstituted) | Neutral | 5.5 |

| -OCH₃ (para) | Electron-donating | 5.2 |

| -NO₂ (para) | Electron-withdrawing | 5.0 |

Derivatization and Further Chemical Transformations of 3 2 Benzyloxy Phenyl Oxetane

Functionalization of the Phenyl Ring via Electrophilic Aromatic Substitution or Metalation-Quench Reactions

The phenyl ring of 3-(2-(benzyloxy)phenyl)oxetane is amenable to functionalization through classic aromatic chemistry. The existing substituents, the benzyloxy group and the oxetane-containing alkyl group, direct the position of incoming electrophiles.

Electrophilic Aromatic Substitution: The benzyloxy group is an ortho-, para-directing activating group due to the electron-donating nature of the oxygen atom. evitachem.comyoutube.com The alkyl substituent (the oxetane (B1205548) ring attached to the phenyl) is also an ortho-, para-directing group, albeit a weaker activator. In electrophilic aromatic substitution reactions, the incoming electrophile is therefore expected to be directed to the positions ortho and para to the benzyloxy group. Given the substitution pattern of this compound, the positions available for substitution on the phenyl ring are C3, C4, C5, and C6. The benzyloxy group at C2 will strongly direct incoming electrophiles to the C4 (para) and C6 (ortho) positions. The oxetane-bearing substituent at C1 will also direct to the ortho (C2 and C6) and para (C4) positions. The combined directing effects of both groups will likely favor substitution at the C4 and C6 positions.

Metalation-Quench Reactions: A powerful strategy for the functionalization of aryl benzyl (B1604629) ethers is directed ortho-metalation. The benzyloxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position with a strong base like tert-butyllithium (B1211817) (t-BuLi). researchgate.net This generates a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. In the case of this compound, this would allow for specific functionalization at the C3 position of the phenyl ring.

Chemical Modifications at the Benzyloxy Group, including De-benzylation and Subsequent Transformations

The benzyloxy group serves as a versatile handle for further chemical modifications, with debenzylation being a key transformation.

De-benzylation: The benzyl ether can be cleaved to reveal a phenolic hydroxyl group. A common method for this transformation is catalytic hydrogenation. For instance, a related 2-(oxetane-3-yl-methylene)benzyl acetate (B1210297) has been debenzylated via hydrogenation to yield the corresponding carboxylic acid. youtube.com Another approach involves palladium-mediated hydrogenation, which can lead to simultaneous debenzylation and ring opening of the oxetane, depending on the reaction conditions and the substrate. researchgate.net

Subsequent Transformations of the Resulting Phenol (B47542): The unmasked phenol, 3-(2-hydroxyphenyl)oxetane, is a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group can undergo a variety of reactions, including:

Etherification and Esterification: The phenolic hydroxyl can be alkylated or acylated to introduce new functional groups.

Synthesis of Heterocycles: The phenol can be a precursor for the synthesis of fused heterocyclic systems. For example, 2'-hydroxyacetophenones can be converted into benzo-oxetes. beilstein-journals.org While not a direct reaction of 3-(2-hydroxyphenyl)oxetane, this illustrates the potential of the phenolic group to participate in cyclization reactions.

Nucleophilic Aromatic Substitution: The phenoxide, generated by deprotonation of the phenol, can act as a nucleophile in SNAr reactions to form diaryl ethers.

Transformations at the Oxetane Ring Carbons (C2, C3, C4) and Ring Heteroatom

The strained four-membered oxetane ring is susceptible to various transformations, particularly ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or radical species.

Ring-Opening Reactions: The oxetane ring can be opened under acidic, basic, or reductive conditions. For example, the reaction of 3-aryloxetan-3-ols with 1,2-diols in the presence of a Brønsted acid can lead to the formation of 1,4-dioxanes through a process involving activation of the oxetanol and intramolecular ring-opening of the oxetane. acs.org Reductive opening of 2-aryl-3-(silyloxy)oxetanes with a palladium catalyst can yield 1,2-diols. researchgate.net The presence of the benzyloxy group on the phenyl ring can influence the regioselectivity of these ring-opening reactions.

Functionalization at C2 and C4: While the primary focus is often on the C3 position, functionalization at the C2 and C4 carbons of the oxetane ring is also possible. For instance, radical reactions can be initiated at the C2 position, which is activated by the adjacent oxygen atom. researchgate.net The synthesis of 2,4-disubstituted aryloxetanes can be achieved from 1,3-diols, which can be prepared with high stereocontrol. Current time information in Bangalore, IN.

Functionalization at C3: The C3 position is a common site for modification. In related systems, 3-iodooxetane (B1340047) can undergo Minisci-type reactions with heteroaromatic compounds to form 3-(het)aryloxetanes. nih.gov

Synthesis of Advanced Analogs and Complex Scaffolds from the Oxetane Core

The this compound scaffold is a valuable building block for the synthesis of more complex and potentially bioactive molecules.

A notable example is the synthesis of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. acs.orgbeilstein-journals.org In this multi-step synthesis, a related 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline is lithiated and then reacted with oxetan-3-one. The resulting tertiary alcohol is then alkylated with various substituted benzyl bromides to afford the final products. acs.orgbeilstein-journals.org These quinoline (B57606) derivatives have been screened for their antimicrobial and antimycobacterial activities. researchgate.netbeilstein-journals.org

The versatility of the oxetane core is further demonstrated by its incorporation into various complex scaffolds. For instance, 3-aryloxetane carboxylic acids can undergo decarboxylative alkylation under photoredox catalysis to create 3,3-disubstituted oxetanes. These building blocks are of significant interest in medicinal chemistry as they can act as isosteres for gem-dimethyl or carbonyl groups, often improving the physicochemical properties of drug candidates. Current time information in Bangalore, IN. The ability to functionalize the phenyl ring, modify the benzyloxy group, and manipulate the oxetane ring allows for the generation of a vast chemical space, paving the way for the discovery of new therapeutic agents and complex molecular architectures.

Synthetic Utility and Potential Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Diverse Molecular Architectures

The 3-(2-(Benzyloxy)phenyl)oxetane scaffold is a key intermediate and building block for generating a wide array of more complex molecules. Its utility stems from the reactivity of the oxetane (B1205548) ring and the functionality provided by the benzyloxy and phenyl groups.

A primary precursor for this class of compounds is oxetan-3-one, which is commercially available. acs.orgmdpi.com Nucleophilic addition to the carbonyl group of oxetan-3-one is a common strategy to introduce the aryl substituent. For instance, the reaction of oxetan-3-one with an appropriate organometallic reagent, such as a Grignard or organolithium compound derived from a benzyloxy-substituted benzene (B151609), yields a tertiary alcohol like 3-(2-(benzyloxy)phenyl)oxetan-3-ol. mdpi.combldpharm.com This alcohol can then be further modified or used in subsequent reactions.

One key reaction demonstrating its utility as a building block is the Friedel-Crafts-type alkylation. The tertiary alcohol, 3-(4-(benzyloxy)phenyl)oxetan-3-ol, can react with other aromatic compounds, such as phenol (B47542), in the presence of a Lewis acid catalyst system like lithium bis(trifluoromethanesulfonimide) (Li(NTf)₂) and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆), to form diaryloxetanes. mdpi.com This reaction highlights the ability of the oxetane carbenium ion intermediate to engage in C-C bond-forming reactions.

Furthermore, the oxetane ring itself can undergo synthetically useful transformations. Frustrated Lewis Pairs (FLPs), such as B(C₆F₅)₃ combined with a hydrosilane, can catalyze the reductive opening of 3-aryl-substituted oxetanes. acs.org This process can lead to unexpected aryl migration, resulting in rearranged products and showcasing the potential for complex skeletal transformations. acs.org The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, provides another route to highly substituted oxetanes, such as 2-(2-benzyloxyphenyl)-3-tert-butyl-3-(trimethylsilyloxy)oxetane, which can serve as versatile synthetic intermediates. dntb.gov.ua

| Reaction Type | Precursor(s) | Reagents/Conditions | Product Type | Significance |

| Nucleophilic Addition | Oxetan-3-one, (2-(benzyloxy)phenyl)magnesium bromide | Ether/THF | 3-(2-(Benzyloxy)phenyl)oxetan-3-ol | Forms the core tertiary alcohol intermediate. mdpi.com |

| Friedel-Crafts Alkylation | 3-(4-(Benzyloxy)phenyl)oxetan-3-ol, Phenol | Li(NTf)₂, Bu₄NPF₆, CHCl₃ | 4-(3-(4-(Benzyloxy)phenyl)oxetan-3-yl)phenol | Creates diaryloxetane structures. mdpi.com |

| Reductive Ring-Opening | 3-Aryl-oxetane | B(C₆F₅)₃, Hydrosilane | Rearranged aryl-alkanes | Access to complex skeletal rearrangements. acs.org |

| Paternò-Büchi Reaction | 2-(Benzyloxy)benzaldehyde, Silyl (B83357) enol ether | UV irradiation | Substituted oxetanes | Constructs highly functionalized oxetane rings. dntb.gov.ua |

Role in the Construction of Complex Heterocyclic Systems

The this compound motif is an integral component in the synthesis of elaborate heterocyclic structures with potential biological activity. Research has demonstrated its incorporation into multi-ring systems, such as quinoline (B57606) derivatives, which are investigated for their antimicrobial properties. acs.orgresearchgate.net

In a notable example, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized. acs.org The synthetic pathway involves the initial preparation of a key intermediate, 3-(2-(3-hydroxyoxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline. This intermediate is then subjected to a Williamson ether synthesis, where the hydroxyl group of the oxetane is alkylated using various substituted benzyl (B1604629) bromides in the presence of a base like sodium hydride.

The unsubstituted version of this series, 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline , was shown to have significant activity against various microbes. acs.orgresearchgate.net This application underscores the role of the benzyloxy-oxetane fragment not just as a structural element but as a modular component that can be introduced to fine-tune the properties of a larger, more complex bioactive molecule.

| Synthesized Heterocycle | Key Precursor | Reaction | Significance |

| 3-(2-(3-(Benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline acs.orgresearchgate.net | 3-(2-(3-hydroxyoxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Williamson Ether Synthesis with Benzyl Bromide/NaH | Incorporation into a complex, multi-ring antimicrobial agent. |

| 3-(2-(3-((4-Bromobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline acs.orgresearchgate.net | 3-(2-(3-hydroxyoxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Williamson Ether Synthesis with 4-Bromobenzyl Bromide/NaH | Demonstrates modularity for structure-activity relationship (SAR) studies. |

| 3-(2-(3-((2-Cyanobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline acs.orgresearchgate.net | 3-(2-(3-hydroxyoxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Williamson Ether Synthesis with 2-Cyanobenzyl Bromide/NaH | Shows tolerance for diverse functional groups on the benzyl moiety. |

Application as a Chiral Auxiliary or Ligand Scaffold Precursor in Asymmetric Synthesis

The synthesis of enantioenriched oxetanes is crucial for their application in medicinal chemistry and as chiral building blocks. The 3-aryl oxetane structure can be prepared in a stereocontrolled manner, allowing it to serve as a precursor to other chiral molecules.

One established method for creating chiral oxetanes is the enantioselective reduction of a β-halo ketone precursor, followed by an intramolecular Williamson etherification. acs.orgthieme-connect.de Chiral reducing agents, such as (+)-B-chlorodiisopinocampheylborane ((+)-Ipc₂BCl), can effectively reduce the ketone to a chiral alcohol with high enantioselectivity. Subsequent treatment with a strong base induces ring closure to form the enantioenriched oxetane without racemization. thieme-connect.de

More advanced methods utilize transition metal catalysis. For example, iridium-catalyzed reductive couplings of oxetan-3-one with allylic acetates can produce chiral α-stereogenic oxetanols with high enantiomeric excess. nih.gov These reactions create congested vicinal tertiary-quaternary centers, providing access to unique and complex chiral oxetanes that can serve as valuable bioisosteres in drug discovery. nih.gov

While direct use of this compound as a chiral auxiliary is not extensively documented, its synthesis via these asymmetric methods yields a chiral scaffold. This scaffold can then be elaborated, with the stereocenter defined by the oxetane ring influencing the stereochemical outcome of subsequent reactions. For instance, the reductive cleavage of a chiral oxetane can lead to enantiomerically enriched acyclic polyols, demonstrating the transfer of stereochemical information from the ring to an acyclic system. beilstein-journals.org

| Asymmetric Method | Catalyst/Reagent | Substrates | Product | Key Feature |

| Enantioselective Reduction & Cyclization thieme-connect.de | (+)-Ipc₂BCl, Base (KH) | β-halo ketones | Enantioenriched 2-aryl-oxetanes | Classic method using a chiral reducing agent. |

| Catalytic Enantioselective Desymmetrization acs.org | Chiral Phosphoric Acid | 3-Substituted Oxetanes, Nucleophiles | Chiral ring-opened products | Asymmetric ring-opening of a prochiral oxetane. |

| Iridium-Catalyzed Reductive Coupling nih.gov | Iridium-tol-BINAP | Oxetan-3-one, Allylic Acetates | Chiral α-stereogenic oxetanols | Creates complex chiral centers with high enantioselectivity. |

Precursor in Polymer Chemistry for Specialized Polyether Synthesis

The strained nature of the oxetane ring makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyethers. The reactivity of this compound and its derivatives in polymerization is of interest for creating specialized polymers where the bulky and functional side group can influence the polymer's final architecture and properties.

The polymerization of oxetanes can proceed through various mechanisms, including cationic, anionic, and coordination-insertion pathways. The benzyloxy-phenyl substituent introduces significant steric bulk at the 3-position, which would heavily influence the monomer's reactivity and the stereochemistry of the resulting polymer chain.

In anionic ring-opening polymerization, an alkoxide initiator attacks one of the methylene (B1212753) carbons of the oxetane ring, leading to the cleavage of a C-O bond and the formation of a new alkoxide at the other end of the opened monomer unit. This process propagates to form the polyether chain. The bulky substituent in this compound would likely affect the rate of polymerization and the regioselectivity of the ring-opening.

Although specific studies detailing the polymerization of this compound are not prevalent, the general reactivity of 3,3-disubstituted oxetanes in polymerization is well-established. doi.org The presence of the benzyloxy group offers a potential site for post-polymerization modification, for example, through debenzylation to reveal a phenolic hydroxyl group, which could then be used for further functionalization of the polymer backbone. This makes the monomer a precursor for functional polyethers.

Future Research Directions and Unexplored Avenues for 3 2 Benzyloxy Phenyl Oxetane Chemistry

Development of Novel and Sustainable Synthetic Routes with Improved Atom and Step Economy

The synthesis of oxetanes, including 3-(2-(Benzyloxy)phenyl)oxetane, traditionally relies on methods like the Williamson ether synthesis, which involves intramolecular cyclization. acs.org While effective, these routes can suffer from drawbacks such as the need for pre-functionalized substrates and the generation of stoichiometric byproducts, leading to poor atom and step economy. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

A significant area of opportunity lies in biocatalysis. The use of enzymes to perform chemical transformations offers high selectivity under mild, environmentally benign conditions. researchgate.net Recently, halohydrin dehalogenases (HHDHs) have been engineered to facilitate the enantioselective formation and ring-opening of oxetanes. researchgate.net This biocatalytic platform has demonstrated high efficiency and enantioselectivity for a range of chiral oxetanes and could be adapted for the asymmetric synthesis of this compound. researchgate.net Such an approach would represent a significant leap in producing enantiopure versions of the target compound for applications in medicinal chemistry.

| Synthesis Strategy | Potential Advantages for this compound |

| Biocatalysis (e.g., with HHDHs) | High enantioselectivity, mild reaction conditions, environmentally sustainable. researchgate.net |

| C-H Functionalization | Improved step and atom economy, direct synthesis from simpler precursors. beilstein-journals.org |

| Ring Expansion of Epoxides | Access to oxetane (B1205548) core from readily available epoxide starting materials. acs.org |

Exploration of Undiscovered Reactivity Modes and Selective Catalytic Transformations

The inherent ring strain of the oxetane moiety makes it a versatile synthetic intermediate, prone to ring-opening reactions that can be exploited for further molecular elaboration. nih.govyoutube.com For this compound, future research should focus on discovering novel reactivity modes, particularly those mediated by transition-metal catalysis. The presence of both an oxetane ring and an aromatic system provides multiple handles for selective transformations.

Modifications that heighten the ring strain, such as the introduction of an exocyclic double bond (to form a 2-methyleneoxetane) or a spiro-fused cyclopropane, can open up reaction pathways not accessible to simple oxetanes. nih.gov Investigating such "strain-heightened" derivatives of this compound could lead to unusual and synthetically valuable transformations. For example, 2-methyleneoxetanes can react with nucleophiles at the C4 position or undergo isomerization and ring-opening processes. nih.gov

Catalytic cross-coupling reactions represent another underexplored avenue. While the phenyl group of this compound is a clear candidate for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, the development of methods that selectively activate C-O or C-C bonds of the oxetane ring itself would be highly valuable. This would allow the intact oxetane motif to be used as a directing group or a reactive partner in catalytic cycles, enabling the construction of complex molecular architectures.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Modern organic chemistry increasingly relies on computational tools to predict reaction outcomes, elucidate mechanisms, and design novel catalysts. For this compound, the integration of advanced computational modeling can accelerate progress in both its synthesis and derivatization.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states of potential synthetic routes, helping to identify the most energetically favorable pathways and optimize reaction conditions. researchgate.net This predictive power is invaluable for developing the novel synthetic methods discussed in section 8.1. For instance, modeling the active site of an enzyme like a halohydrin dehalogenase could guide protein engineering efforts to create a biocatalyst tailored for the synthesis of this compound. researchgate.net

Furthermore, computational analysis can illuminate the complex reactivity of the oxetane ring. nih.gov By mapping potential energy surfaces for various transformations, researchers can predict whether a given reaction will proceed via ring-opening, rearrangement, or functionalization of the aromatic ring. This insight is crucial for designing selective catalytic systems and avoiding undesired side products. Molecular dynamics simulations can also provide information on the conformational preferences of the molecule, which influences its reactivity and interactions with biological targets. researchgate.net

Design of Automated Synthesis and Flow Chemistry Protocols for Efficient Production

For this compound to be utilized as a building block in drug discovery or materials science, its efficient and scalable production is essential. acs.org Automated synthesis and flow chemistry offer significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for handling reactive intermediates and performing reactions under conditions that are difficult to control in batch, such as high pressure or temperature. nih.gov The generation and in-situ use of highly reactive organometallic species, such as 3-oxetanyllithium, has been successfully demonstrated in flow reactors, enabling safe and efficient functionalization of the oxetane ring. nih.gov A similar protocol could be designed for the synthesis or derivatization of this compound, allowing for rapid exploration of its chemical space. This technology is a key enabler for creating libraries of derivatives for high-throughput screening.

Automated synthesis platforms can integrate reaction execution, work-up, and purification, streamlining the entire production process. By developing robust protocols for the synthesis of this compound, it becomes possible to generate analogs in a systematic and high-throughput manner, accelerating the discovery of new lead compounds in medicinal chemistry programs. nih.gov

Investigation of Bio-orthogonal Reactivity and Chemoselective Transformations of Oxetane Systems

Bio-orthogonal chemistry involves chemical reactions that can occur in a living system without interfering with native biological processes. nih.govnih.gov These reactions rely on functional groups that are mutually reactive but inert to the complex environment of a cell. The investigation of the oxetane ring within this compound as a potential bio-orthogonal functional group is a compelling future direction.

The key to bio-orthogonal reactivity is a combination of stability in the biological milieu and the ability to undergo a specific, rapid reaction with a designated partner. nih.govnih.gov While strained rings like cyclooctynes are well-established bio-orthogonal handles, the potential of oxetanes is less explored. tue.nl Future research would need to systematically evaluate the stability of the this compound scaffold under physiological conditions and screen for chemoselective ligation reactions. youtube.com For example, could the strained oxetane ring participate in a selective cycloaddition or ring-opening reaction with a bio-orthogonally compatible probe?

Success in this area would position this compound and similar structures as valuable tools for chemical biology. They could be incorporated into biomolecules such as proteins or sugars to enable in-vivo imaging, tracking, or the targeted delivery of therapeutic agents. nih.gov This research avenue bridges synthetic chemistry with biology, opening up new applications for this specific oxetane derivative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(2-(Benzyloxy)phenyl)oxetane, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves oxetane ring formation via nucleophilic substitution or cyclization. For benzyloxy-substituted analogs, protection of phenolic hydroxyl groups (e.g., using benzyl bromide under basic conditions) is critical . Optimization may include solvent selection (e.g., THF or DMF), temperature control (0–60°C), and catalysts like potassium carbonate or phase-transfer agents. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard. Reaction progress should be monitored by TLC or LC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Answer :

- NMR : ¹H NMR confirms the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and benzyloxy group (δ 4.8–5.2 ppm for –OCH2Ph). Aromatic protons appear at δ 6.8–7.5 ppm. ¹³C NMR identifies quaternary carbons in the oxetane ring (~80 ppm) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₆H₁₆O₂: [M+H]⁺ = 264.1150).

- IR : Stretching frequencies for C-O (1050–1250 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) confirm functional groups .

Q. How does the benzyloxy group influence the stability and reactivity of this compound under acidic or basic conditions?

- Answer : The benzyloxy group enhances steric protection of the phenolic oxygen, reducing undesired side reactions (e.g., hydrolysis). Under acidic conditions (HCl/MeOH), the oxetane ring may undergo ring-opening, while the benzyl group is stable. In basic media (NaOH), deprotection of benzyloxy to phenol occurs via hydrogenolysis (e.g., Pd/C, H₂), requiring controlled conditions to preserve the oxetane core .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the conformational flexibility and electronic properties of this compound for drug design?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) assess bond angles, torsional strain, and HOMO-LUMO gaps. For example, the oxetane’s ring strain (~26 kcal/mol) enhances reactivity, making it a bioisostere for carbonyl or tert-butyl groups. Solvent models (e.g., PCM) predict solubility and intermolecular interactions with biological targets .

Q. What strategies resolve contradictions in reported biological activity data for oxetane derivatives, such as conflicting IC₅₀ values across studies?

- Answer :

- Assay Validation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).

- Purity Analysis : Ensure ≥95% purity via HPLC; impurities (e.g., ring-opened byproducts) may skew results .

- Structural Confirmation : X-ray crystallography or NOESY NMR verifies stereochemistry, which impacts activity .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target selectivity?

- Answer :

- Substituent Variation : Replace benzyloxy with electron-withdrawing groups (e.g., nitro) to modulate electron density.

- Oxetane Functionalization : Introduce methyl or fluorine at the 3-position to alter steric and electronic profiles .

- Biological Testing : Compare analogs in kinase inhibition or GPCR binding assays to map critical pharmacophores .

Q. What are the key considerations for designing in vivo pharmacokinetic studies of this compound derivatives?

- Answer :

- Metabolic Stability : Assess CYP450 metabolism using liver microsomes. Oxetanes often exhibit improved metabolic resistance vs. carbonyl groups.

- Bioavailability : Formulate with co-solvents (e.g., PEG 400) for enhanced solubility. Monitor plasma levels via LC-MS/MS.

- Toxicity Screening : Evaluate hepatotoxicity (ALT/AST levels) and plasma protein binding to predict therapeutic indices .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.